Octahydro-[1,6]naphthyridine-6-carboxylic acid benzyl ester
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Overview
Description
Octahydro-[1,6]naphthyridine-6-carboxylic acid benzyl ester: is a chemical compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound is characterized by its octahydro structure, indicating the presence of eight hydrogen atoms, and a benzyl ester functional group attached to the carboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-[1,6]naphthyridine-6-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Naphthyridine Core: The initial step involves the formation of the naphthyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as pyridine derivatives under specific conditions.
Hydrogenation: The naphthyridine core is then subjected to hydrogenation to introduce the octahydro structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester. This reaction can be catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Octahydro-[1,6]naphthyridine-6-carboxylic acid benzyl ester can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Octahydro-[1,6]naphthyridine-6-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of octahydro-[1,6]naphthyridine-6-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-octahydro-[1,6]naphthyridine-6-carboxylic acid tert-butyl ester
- 1,6-Naphthyridine derivatives
Uniqueness
Octahydro-[1,6]naphthyridine-6-carboxylic acid benzyl ester is unique due to its specific structural features, such as the octahydro configuration and the benzyl ester group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzyl 2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18-10-8-15-14(11-18)7-4-9-17-15/h1-3,5-6,14-15,17H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVMONKUQOPRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCC2NC1)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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